An In-depth Technical Guide to 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid
An In-depth Technical Guide to 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid is a heterocyclic organic compound featuring a bromopyrimidine moiety linked to a piperidine-3-carboxylic acid scaffold. This molecule belongs to a class of compounds that are of significant interest in medicinal chemistry and drug discovery. The piperidine ring is a prevalent structural motif in numerous pharmaceuticals, valued for its ability to confer desirable pharmacokinetic properties.[1] Similarly, pyrimidine derivatives are integral components of many biologically active molecules, including anticancer and antiviral agents. The presence of a bromine atom on the pyrimidine ring offers a handle for further chemical modification, making this compound a versatile building block for the synthesis of more complex molecules.
This technical guide provides a comprehensive overview of the basic properties of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid, including its physicochemical characteristics, a putative synthesis protocol, and an exploration of its potential biological activities based on structurally related compounds.
Core Properties
The fundamental physicochemical properties of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid are summarized in the table below. This information is crucial for its handling, characterization, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 799283-93-5 | [2] |
| Molecular Formula | C₁₀H₁₂BrN₃O₂ | [2] |
| Molecular Weight | 286.13 g/mol | [2] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and methanol (Predicted) | N/A |
Synthesis and Experimental Protocols
A general workflow for this proposed synthesis is outlined below:
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis of 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid
Step 1: Synthesis of Methyl 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylate (Intermediate)
This step is adapted from the synthesis of the analogous 4-carboxylate isomer.[3]
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Reaction Setup: To a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in acetonitrile, add N,N-diisopropylethylamine (DIPEA) (1.5 eq).
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Addition of Reagent: Add methyl piperidine-3-carboxylate (1.5 eq) to the reaction mixture.
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Reaction Conditions: Stir the reaction mixture at room temperature for 16 hours under a nitrogen atmosphere.
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Work-up:
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Concentrate the reaction mixture under reduced pressure.
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Add deionized water and ethyl acetate to the residue.
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Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to dryness.
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Purification: Purify the crude product by silica gel column chromatography using a gradient of heptane/ethyl acetate to yield the desired intermediate as a solid.
Step 2: Hydrolysis to 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid (Final Product)
This is a standard procedure for the hydrolysis of methyl esters to carboxylic acids.[4]
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Reaction Setup: Dissolve the intermediate, methyl 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylate (1.0 eq), in a mixture of tetrahydrofuran (THF) and water.
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Addition of Base: Add lithium hydroxide (LiOH) (1.5 - 2.0 eq) to the solution.
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Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
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Work-up:
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Acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to a pH of approximately 3-4.
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Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
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Physicochemical Characterization (Predicted)
While experimental data is not available, the expected NMR spectral characteristics can be predicted based on analogous structures.
| Data Type | Predicted Characteristics |
| ¹H NMR | Signals corresponding to the pyrimidine ring protons (likely two singlets or doublets in the aromatic region), and complex multiplets for the piperidine ring protons. The carboxylic acid proton would appear as a broad singlet. |
| ¹³C NMR | Resonances for the carbon atoms of the pyrimidine and piperidine rings, as well as a signal for the carbonyl carbon of the carboxylic acid group. |
For comparison, the reported NMR data for piperidine-2-carboxylic acid shows characteristic signals for the piperidine ring protons and carbons.[5] The chemical shifts for the target molecule would be influenced by the presence of the bromopyrimidine substituent.
Potential Biological Activity and Signaling Pathways
Specific biological activity data for 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid has not been reported. However, the structural motifs present in this molecule are found in compounds with a wide range of pharmacological activities.
The piperidine scaffold is a key component in many drugs targeting the central nervous system (CNS), as well as in anticancer and antimicrobial agents.[1][6][7] The substitution pattern on the piperidine ring is crucial for determining the biological activity and selectivity.
The bromopyrimidine moiety is also a common feature in bioactive compounds. For instance, derivatives of 1-(5-bromopyridin-2-yl)piperidine have been investigated for their potential as inhibitors of various enzymes and for their interaction with G-protein coupled receptors (GPCRs).[8]
Given the prevalence of these scaffolds in pharmacologically active agents, it is plausible that 1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid could be a valuable intermediate for the development of novel therapeutics. The logical workflow for investigating the potential of such a compound is depicted below.
Caption: A typical workflow for the biological evaluation of a novel chemical entity.
Conclusion
1-(5-bromopyrimidin-2-yl)piperidine-3-carboxylic acid is a chemical entity with potential as a building block in drug discovery and development. While specific experimental data for this compound is limited, its constituent structural motifs are well-represented in a variety of bioactive molecules. The synthetic route proposed in this guide offers a viable method for its preparation, which would enable further investigation into its physicochemical and biological properties. Future research should focus on the synthesis and characterization of this compound, followed by a systematic evaluation of its biological activity to unlock its therapeutic potential.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. METHYL 1-(5-BROMOPYRIMIDIN-2-YL)PIPERIDINE-4-CARBOXYLATE | 914347-01-6 [chemicalbook.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. rsc.org [rsc.org]
- 6. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]

